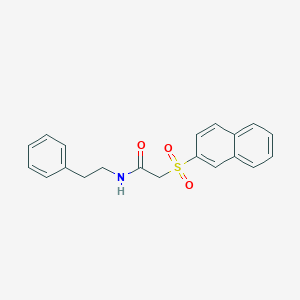![molecular formula C21H22N4O5S B277219 N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPSP is a small molecule inhibitor that has been shown to have promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy.
Scientific Research Applications
MPSP has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MPSP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPSP has been studied for its potential applications in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Mechanism Of Action
The mechanism of action of MPSP involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, MPSP disrupts the function of these proteins, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
MPSP has been shown to have a range of biochemical and physiological effects. In cancer cells, MPSP inhibits the activity of various proteins involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. Additionally, MPSP has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of MPSP in lab experiments is its high potency and specificity for HSP90 inhibition. This makes it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, one limitation of MPSP is its potential toxicity, which can limit its use in certain experiments. Additionally, MPSP may have off-target effects on other proteins, which can complicate data interpretation.
Future Directions
For the study of MPSP include the development of more potent and selective HSP90 inhibitors, investigation of its role in other diseases, and combination with other cancer therapies.
Synthesis Methods
The synthesis of MPSP involves a multi-step process that includes the reaction of 4-morpholinesulfonamide and 4-chloronitrobenzene to form 4-(morpholin-4-ylsulfonyl)nitrobenzene. This intermediate is then reacted with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid to form the final product, MPSP. The synthesis of MPSP has been optimized to produce high yields and purity, making it suitable for scientific research applications.
properties
Product Name |
N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Molecular Formula |
C21H22N4O5S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H22N4O5S/c26-20(9-10-24-15-22-19-4-2-1-3-18(19)21(24)27)23-16-5-7-17(8-6-16)31(28,29)25-11-13-30-14-12-25/h1-8,15H,9-14H2,(H,23,26) |
InChI Key |
AVGUNWSKIOUDAF-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)


